molecular formula C8H10BN3O2 B2994287 {3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid CAS No. 2377611-60-2

{3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid

Cat. No.: B2994287
CAS No.: 2377611-60-2
M. Wt: 191
InChI Key: NUGURNBPXDWUEY-UHFFFAOYSA-N
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Description

“{3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid” is a heterocyclic compound . It is part of the triazole family, which are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In some cases, protecting groups are used during the synthesis and are later removed by hydrogenation .


Molecular Structure Analysis

The “this compound” molecule contains a total of 25 bonds. There are 15 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 hydroxyl groups, 1 Triazole, and 1 Pyridine .


Chemical Reactions Analysis

Triazole compounds, including “this compound”, are known to readily bind in the biological system with a variety of enzymes and receptors . This makes them versatile in terms of the chemical reactions they can participate in.


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C8H10BN3O2 and its molecular weight is 190.99 .

Scientific Research Applications

Fluorescent Compound Synthesis

The synthesis of novel fluorescent compounds through Suzuki cross-coupling reactions utilizes aryl or heteroaryl boronic acids, including derivatives similar to "{3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid". These compounds exhibit high quantum yields, underscoring their potential in developing fluorescent materials and sensors (Abarca et al., 2006).

Molecular Structure and Dynamics

Studies on compounds with triazolo-pyridine structures have provided insights into their crystal and molecular structures, including temperature-dependent vibrational dynamics. This research offers valuable information for the design of materials with specific physical properties (Dymińska et al., 2017).

Sensitization of Lanthanide Emissions

Research into triarylboron-functionalized compounds, related to "this compound", demonstrates their effectiveness in selectively sensitizing Eu(III) and Tb(III) emissions. This finding is critical for developing advanced luminescent materials (Park et al., 2014).

Liquid Crystalline Properties

The synthesis of barbituric acid derivatives and their liquid crystalline difluoroboron complexes, which could be structurally related to the subject compound, highlights the importance of such molecules in creating materials with unique mesomorphic and thermotropic properties (Giziroğlu et al., 2014).

Insecticidal Activity

The development of novel pyridine-based triazolothiadiazoles from dimethylpyridin dicarboxylic acid ester, a process possibly involving compounds similar to "this compound", has shown potential insecticidal activities. This research paves the way for new pest control agents (Qian et al., 2013).

Future Directions

Triazole compounds, including “{3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid”, have shown promising biological activities . This suggests that they could be further explored for potential applications in various fields, including medicinal chemistry .

Properties

IUPAC Name

(3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BN3O2/c1-5-3-7(9(13)14)8-11-10-6(2)12(8)4-5/h3-4,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGURNBPXDWUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN2C1=NN=C2C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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